molecular formula C11H11NO2 B1362841 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde CAS No. 202807-44-1

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1362841
CAS No.: 202807-44-1
M. Wt: 189.21 g/mol
InChI Key: WRHNJAIUBFJMEM-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology Indole derivatives have been found to inhibit cyp2a6-mediated nicotine metabolism , suggesting that this compound may also interact with similar targets.

Mode of Action

For instance, indole derivatives have been found to inhibit CYP2A6, an enzyme involved in nicotine metabolism . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the known biological activities of indole derivatives, it can be inferred that this compound may affect various biochemical pathways involved in cellular processes .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties, including anticancer, antimicrobial, and anti-inflammatory activities . Therefore, it can be inferred that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a precursor for the synthesis of biologically active molecules, including alkaloids and other heterocyclic compounds . The compound’s interactions with enzymes often involve the formation of covalent bonds, facilitating the synthesis of complex molecules.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory properties . These effects are mediated through interactions with specific cellular receptors and signaling molecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with enzymes, leading to their inhibition or activation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce cellular changes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer or antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites . These metabolic pathways often involve oxidation, reduction, and conjugation reactions, leading to the formation of various intermediate compounds. The compound’s effects on metabolic flux and metabolite levels are significant, as they influence its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it affects its availability to target biomolecules and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell determines its interactions with biomolecules and its overall biological effects.

Biological Activity

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is an indole derivative with significant biological activity, primarily due to its unique structural features, including a methoxy group at the 6-position and an aldehyde functional group at the 3-position. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₁₁H₁₁NO₂
  • Molecular Weight : Approximately 189.21 g/mol
  • Structural Features : The presence of the methoxy and aldehyde groups significantly influences its reactivity and biological activity.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial activity. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In studies focused on cancer treatment, this compound has demonstrated cytotoxic effects on several cancer cell lines. Its mechanism of action appears to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, contributing to its potential as a therapeutic agent in treating inflammatory diseases. The exact pathways through which it exerts these effects are still under investigation but may involve the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is largely attributed to its interaction with various biological targets. For instance, it has been shown to bind to specific proteins involved in DNA repair mechanisms, potentially disrupting their function and leading to increased apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesUnique Properties
6-Methoxyindole Indole structure with a methoxy groupDifferent reactivity patterns
5-Methoxyindole Methoxy substitution at the 5-positionPotentially different biological activities
1-Methylindole Methyl substitution at the nitrogen atomLacks the aldehyde functionality

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds .

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro experiments conducted on osteosarcoma cell lines revealed that this compound induced apoptosis through caspase activation pathways. Molecular dynamics simulations further elucidated its binding affinity to DNA repair proteins, suggesting a dual mechanism involving both direct cytotoxicity and interference with DNA repair processes .
  • Anti-inflammatory Potential : A preliminary investigation into the anti-inflammatory properties indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cell cultures, supporting its potential application in inflammatory conditions .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde exhibits notable antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study utilizing standard disk diffusion methods demonstrated significant zones of inhibition, comparable to established antibiotics . This suggests potential for development as an antimicrobial agent.

Anticancer Activity

The compound has shown promising cytotoxic effects on several cancer cell lines. In vitro experiments on osteosarcoma cells revealed that it induces apoptosis through caspase activation pathways. Molecular dynamics simulations have further elucidated its binding affinity to DNA repair proteins, suggesting a dual mechanism involving direct cytotoxicity and interference with DNA repair processes .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Treatment with this compound has been shown to reduce levels of pro-inflammatory cytokines in cell cultures, supporting its potential application in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated significant antimicrobial activity against multiple bacterial strains using standard testing methods.
  • Cytotoxicity in Cancer Cells : In vitro experiments showed that the compound induced apoptosis in osteosarcoma cell lines through specific molecular pathways.
  • Anti-inflammatory Potential : Investigations indicated a reduction in pro-inflammatory cytokines upon treatment with this compound, suggesting therapeutic potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology : The Vilsmeier-Haack reaction is a primary method for introducing the aldehyde group at the 3-position of the indole ring. A typical procedure involves treating 1-methyl-6-methoxyindole with POCl₃ in DMF at 80°C, followed by hydrolysis with NaOH to yield the aldehyde . Optimization of solvent (e.g., DMF vs. acetonitrile), temperature (80–110°C), and stoichiometry (POCl₃:indole ratio) significantly impacts yield. For example, prolonged heating at 110°C may degrade the aldehyde, reducing purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are essential for confirming substitution patterns (e.g., methoxy at C6, methyl at N1, and aldehyde at C3). Key signals include the aldehyde proton at ~10 ppm and methoxy singlet at ~3.8 ppm .
  • HRMS : Validates molecular weight (expected [M+H]⁺: 204.0764 for C₁₁H₁₁NO₂) .
  • HPLC : Assess purity (>95% is standard for research-grade material). Contaminants like unreacted indole or oxidation by-products (e.g., carboxylic acid derivatives) must be quantified .

Q. How can researchers purify this compound effectively?

  • Methodology : Recrystallization from ethyl acetate/hexane (5:1) is recommended for small-scale purification. For larger scales, column chromatography (silica gel, eluent: petroleum ether/ethyl acetate 10:1) resolves polar impurities. Note: The aldehyde group is sensitive to prolonged exposure to acidic/basic conditions, so neutral solvents are preferred .

Advanced Research Questions

Q. How can conflicting spectral data from different synthetic batches be resolved?

  • Methodology : Contradictions in NMR or HRMS data often arise from:

  • Tautomerization : The aldehyde group may form hydrates or enolates in protic solvents, shifting NMR signals. Use anhydrous DMSO-d₆ for analysis to suppress tautomerization .
  • Oxidation by-products : Trace carboxylic acid derivatives (e.g., 6-methoxy-1-methylindole-3-carboxylic acid) can form if oxidation occurs during storage. Confirm via IR (C=O stretch at ~1700 cm⁻¹) and address with inert-atmosphere storage .

Q. What strategies are effective for designing bioactive derivatives of this compound?

  • Methodology :

  • Aldehyde functionalization :
  • Reduction : NaBH₄ in methanol yields the primary alcohol (potential prodrug candidate) .
  • Schiff base formation : React with amines (e.g., aniline) to generate imines, which can act as enzyme inhibitors .
  • Electrophilic substitution : Introduce halogens (e.g., bromine at C5) via electrophilic substitution to enhance binding to biological targets like kinases .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • Methodology :

  • DFT calculations : Model the electron density at C3 (aldehyde) and C6 (methoxy) to predict sites for nucleophilic/electrophilic attacks. For example, Fukui indices indicate C2 and C7 are prone to electrophilic substitution .
  • Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to prioritize derivatives for synthesis .

Q. What are the key challenges in scaling up the synthesis, and how can they be mitigated?

  • Methodology :

  • By-product formation : At scale, exothermic reactions may lead to over-oxidation. Use controlled addition of POCl₃ and cooling to maintain ≤80°C .
  • Purification bottlenecks : Switch from column chromatography to continuous crystallization or centrifugal partition chromatography for higher throughput .

Q. How does the methoxy group at C6 influence the compound’s electronic properties and reactivity?

  • Methodology :

  • Hammett analysis : The methoxy group is a strong electron-donating substituent (σₚ = -0.27), activating the indole ring for electrophilic substitution at C2 and C7. This is confirmed by increased reaction rates in nitration or halogenation compared to non-substituted indoles .
  • UV-Vis spectroscopy : Compare λₘₐₓ shifts with analogs (e.g., 6-chloro-indole derivatives) to quantify electronic effects .

Q. Methodological Notes

  • Synthetic reproducibility : Always pre-dry DMF over molecular sieves to avoid side reactions with residual water .
  • Stability : Store the compound under argon at -20°C to prevent oxidation. Monitor degradation via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4) .
  • Safety : POCl₃ is highly corrosive; use Schlenk lines for large-scale reactions .

Properties

IUPAC Name

6-methoxy-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHNJAIUBFJMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362541
Record name 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

202807-44-1
Record name 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-1H-indole-3-carboxaldehyde (1.65, 9.4 mm) in DMF (10 mL) was cooled to 0° C., and treated with NaH(11.3 mm). After stirring at room temperature for 1 hour, the mixture was cooled to 0° C., treated with CH3I (0.7 mL, 11.3 mm), then allowed to warm to room temperature overnight. After pouring into H2O (200 mL), the mixture was acidified with HCl and extracted with EtOAc (100 mL×2). The combined organic fractions were dried over MgSO4, filtered and evaporated to afford 6-methoxy-1-methyl-1H-indole-3-carboxaldehyde (1.78 g, 99%).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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